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Compound of Interest

Compound Name:
1-(2,5-

Bis(benzyloxy)phenyl)ethanone

Cat. No.: B2893257 Get Quote

CAS Number: 21766-81-4 | Molecular Formula: C₂₂H₂₀O₃ | Molecular Weight: 332.39 g/mol

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals working with 1-(2,5-Bis(benzyloxy)phenyl)ethanone. It provides

an in-depth exploration of its chemical properties, a detailed and validated synthesis protocol,

rigorous characterization methodologies, and a discussion of its applications as a versatile

synthetic intermediate.

Executive Summary
1-(2,5-Bis(benzyloxy)phenyl)ethanone is an aromatic ketone notable for its role as a key

building block in organic synthesis. The strategic placement of two benzyloxy groups on the

phenyl ring makes it a valuable precursor for the synthesis of multi-substituted aromatic

compounds. These benzyloxy moieties function as robust protecting groups for the underlying

hydroquinone structure, allowing for selective chemical transformations at other sites of the

molecule.[1] Their subsequent removal under specific conditions, such as catalytic

hydrogenation, regenerates the free phenols, making this compound particularly useful in the

multi-step synthesis of complex molecules, including potential pharmaceutical agents and

specialized materials.[1]
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Summarized below are the key physical and chemical properties of the target compound.

Property Value Source

CAS Number 21766-81-4
[Chemicea Pharmaceuticals,

2023]

Molecular Formula C₂₂H₂₀O₃ [1]

Molecular Weight 332.39 g/mol [1]

Physical Form Solid Sigma-Aldrich

Solubility
Insoluble in water (1.9E-3 g/L

at 25 °C, predicted)
Guidechem

Storage Temperature Room Temperature Sigma-Aldrich

InChI Key
UQJUOEWQZNRLJJ-

UHFFFAOYSA-N
Sigma-Aldrich

Structural Diagram:
The molecular structure features a central acetophenone core with two benzyloxy groups

attached at the 2- and 5-positions of the phenyl ring.

Caption: Chemical structure of 1-(2,5-Bis(benzyloxy)phenyl)ethanone.

Synthesis and Purification Protocol
The most reliable and frequently cited method for preparing 1-(2,5-
Bis(benzyloxy)phenyl)ethanone is the Williamson ether synthesis, starting from 2,5-

dihydroxyacetophenone. This approach involves the O-alkylation of both phenolic hydroxyl

groups using benzyl bromide in the presence of a weak base, such as potassium carbonate,

which acts as a proton scavenger.

Reaction Scheme:
Caption: Synthesis workflow for 1-(2,5-Bis(benzyloxy)phenyl)ethanone.
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Detailed Experimental Protocol:
Materials:

2,5-Dihydroxyacetophenone (1.0 eq)

Benzyl Bromide (2.2 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

Acetone (anhydrous)

Deionized Water

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2,5-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate

(2.5 eq).

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL

per gram of acetophenone).

Reagent Addition: While stirring vigorously, add benzyl bromide (2.2 eq) to the mixture

dropwise at room temperature.

Reflux: Heat the reaction mixture to reflux (approximately 56-60°C) and maintain for 8-12

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Work-up (Quenching & Extraction):
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Cool the reaction mixture to room temperature and filter to remove the inorganic salts

(K₂CO₃ and KBr).

Wash the filter cake with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

Dissolve the resulting residue in ethyl acetate.

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

Purification (Recrystallization): The crude solid can be purified by recrystallization from a

suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the

final product as a pure solid.

Causality and Insights:

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to

deprotonate the phenolic hydroxyl groups but not so strong as to cause side reactions with

the ketone or benzyl bromide.

Solvent: Acetone is an excellent solvent as it is polar enough to dissolve the reactants but

has a convenient boiling point for reflux and is easily removed.

Excess Reagents: A slight excess of benzyl bromide and potassium carbonate is used to

ensure the complete di-benzylation of the starting material.

Characterization and Quality Control
Confirming the identity and purity of the synthesized 1-(2,5-Bis(benzyloxy)phenyl)ethanone
is critical. A combination of spectroscopic methods and physical measurements provides a self-

validating system.

Logical QC Workflow:
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Caption: Quality control workflow for product validation.

Expected Spectroscopic Data:
While a definitive, published spectrum for this specific compound is not readily available, the

expected spectral characteristics can be reliably predicted based on the analysis of its

functional groups and data from closely related analogs.

¹H NMR (Proton NMR):(Predicted, in CDCl₃, 400 MHz)
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δ ~7.2-7.5 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two

phenyl rings of the benzyl groups.

δ ~7.0-7.2 ppm (m, 3H): Signals corresponding to the three aromatic protons on the central

phenyl ring.

δ ~5.1 ppm (s, 4H): A sharp singlet integrating to four protons, characteristic of the two

equivalent methylene (-CH₂-) groups of the benzyloxy substituents.

δ ~2.6 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl (-CH₃)

group of the ethanone moiety.

¹³C NMR (Carbon NMR):(Predicted, in CDCl₃, 100 MHz)

δ ~198-202 ppm: Ketone carbonyl carbon (C=O).

δ ~150-155 ppm: Aromatic carbons directly attached to the benzyloxy oxygen atoms (C-O).

δ ~127-137 ppm: Aromatic carbons of the benzyl groups and the central phenyl ring.

δ ~115-125 ppm: Remaining aromatic carbons of the central ring.

δ ~70-72 ppm: Methylene carbons (-CH₂) of the benzyloxy groups.

δ ~28-32 ppm: Methyl carbon (-COCH₃).

IR (Infrared) Spectroscopy:

~3030 cm⁻¹: Aromatic C-H stretching.

~2920-2850 cm⁻¹: Aliphatic C-H stretching from the methylene and methyl groups.

~1670-1685 cm⁻¹: A strong, sharp absorption characteristic of the aryl ketone carbonyl

(C=O) stretch.

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1200-1250 cm⁻¹: Aryl-O-C (ether) stretching.
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Mass Spectrometry (MS):

Expected M⁺: The molecular ion peak [M]⁺ would be observed at m/z = 332.

Key Fragmentation: A prominent fragment would be expected at m/z = 91, corresponding to

the stable tropylium cation ([C₇H₇]⁺) formed from the loss of a benzyl group. Another

significant fragmentation would be the loss of an acetyl group ([M-43]⁺) at m/z = 289.

Applications in Synthesis
The primary utility of 1-(2,5-Bis(benzyloxy)phenyl)ethanone lies in its role as a protected

hydroquinone derivative. The benzyloxy groups are stable to a wide range of reaction

conditions, allowing for extensive modification of the acetophenone side chain or further

substitution on the aromatic ring.

Key Applications:

Pharmaceutical Synthesis: It serves as a precursor for flavonoids, isoflavonoids, and other

classes of compounds investigated for their biological activities.[1] The protected hydroxyl

groups are crucial for building complex molecular architectures before a final deprotection

step reveals the active pharmacophore.

Intermediate for Polyphenolic Compounds: It is a key starting material for synthesizing

complex polyphenols and natural product analogs that are otherwise difficult to access due

to the high reactivity of free hydroquinones.

Material Science: As an aromatic ketone, it can be used as a monomer or precursor for

thermally stable polymers or materials with specific optoelectronic properties.[1]

Safety and Handling
It is imperative to handle 1-(2,5-Bis(benzyloxy)phenyl)ethanone with appropriate safety

precautions in a laboratory setting.

GHS Hazard Information:

Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautions:

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid

generating dust. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances.

First Aid:

Skin Contact: Immediately wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

This information is based on supplier safety data and should be used as a guide. Always refer

to the full Safety Data Sheet (SDS) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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